Product packaging for Ethyl 8-aminoquinoline-6-carboxylate(Cat. No.:CAS No. 2248313-84-8)

Ethyl 8-aminoquinoline-6-carboxylate

Cat. No.: B2765442
CAS No.: 2248313-84-8
M. Wt: 216.24
InChI Key: GEVHSCSRDLFMCB-UHFFFAOYSA-N
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Description

Ethyl 8-aminoquinoline-6-carboxylate is a chemical compound belonging to the 8-aminoquinoline class, which is of significant interest in medicinal chemistry and infectious disease research. While the specific properties and applications of this particular ester derivative are still under investigation, 8-aminoquinolines are well-studied for their potent biological activities. The core 8-aminoquinoline structure is known to be effective against critical life-cycle stages of Plasmodium parasites, targeting the mitochondria and suggesting drug-induced mitochondrial dysfunction as a potential mechanism of action . This mechanism is the basis for the use of related compounds, such as Primaquine and Tafenoquine, for the radical cure of relapsing malarias like P. vivax . Please note that the precise pharmacological profile and metabolic pathway for this compound have not been established. Like other 8-aminoquinolines, it may pose a risk of hemolytic toxicity in pre-clinical models with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a common trait of this drug class . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature on 8-aminoquinolines for further insight into this compound's potential research value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B2765442 Ethyl 8-aminoquinoline-6-carboxylate CAS No. 2248313-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-aminoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVHSCSRDLFMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 8 Aminoquinoline 6 Carboxylate and Its Derivatives

Classical Approaches to Quinoline (B57606) Core Synthesis

The formation of the quinoline ring, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a subject of extensive study for over a century. researchgate.netresearchgate.net Numerous named reactions have been developed, many of which remain relevant for the synthesis of substituted quinolines. iipseries.orgnih.gov

Several classical methods for quinoline synthesis rely on the acid- or base-catalyzed condensation and cyclization of aromatic amines with carbonyl compounds. du.edu.egfly-chem.com These methods are foundational in heterocyclic chemistry and offer pathways to a wide array of substituted quinolines.

Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). pharmaguideline.comresearchgate.net The reaction is typically catalyzed by a base or acid and proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. du.edu.egfly-chem.com While versatile, its application can be limited by the availability of the requisite ortho-amino-substituted aromatic precursors. du.edu.eg

Combes Synthesis : The Combes synthesis utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. pharmaguideline.comwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure (annulation) and subsequent dehydration to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. nih.govwikipedia.org The unsaturated carbonyl is often generated in situ, for example, from the dehydration of glycerol (B35011) as in the Skraup synthesis. pharmaguideline.com This method is effective for producing a variety of substituted quinolines. nih.gov

In addition to single-step condensation methods, multi-step sequences starting from more readily available precursors are commonly employed. These strategies offer greater control over the substitution pattern of the final quinoline product.

Gould-Jacobs Reaction : This reaction is a versatile multi-step process for synthesizing 4-hydroxyquinolines, which can be further modified. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. fly-chem.comwikipedia.org The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxyquinoline-3-carboxylate ester. fly-chem.com Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline.

Pfitzinger Reaction : The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by condensing isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The isatin ring is opened by the base to form an intermediate that then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid. thieme-connect.com This method is particularly useful for accessing quinolines with a carboxylic acid group at the 4-position, which can then be esterified or subjected to other transformations. thieme-connect.comnih.gov

Reductive Cyclization : Another approach involves the reductive cyclization of substituted o-nitrobenzaldehydes. A one-step procedure has been developed where o-nitrobenzaldehydes react with 3,3-diethoxypropionic acid ethyl ester in the presence of a reducing agent like tin(II) chloride (SnCl₂·2H₂O) to directly form quinoline-3-carboxylic acid esters. acs.org This method offers an efficient route to 2,4-unsubstituted 3-carboxyquinolines. acs.org

Esterification Techniques for Carboxylate Moiety Introduction

The introduction of the ethyl carboxylate group at the 6-position of the 8-aminoquinoline (B160924) core is typically achieved by the esterification of the corresponding 8-aminoquinoline-6-carboxylic acid. Standard esterification methods are generally applicable, with the choice of method depending on the scale and sensitivity of the substrate.

Direct acid-catalyzed esterification, also known as Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction. google.com

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ethyl ester.

Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), can also be used to facilitate the esterification under mild conditions. organic-chemistry.org These reagents activate the carboxylic acid, allowing it to react with ethanol to form the ester. organic-chemistry.org

Directed C-H Functionalization Strategies Utilizing the 8-Aminoquinoline Motif

The 8-aminoquinoline (8-AQ) group is a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization. semanticscholar.org The nitrogen atoms of the quinoline ring and the amino group can chelate to a metal center, positioning it for the selective activation of a nearby C-H bond. This has enabled the development of highly regioselective reactions for derivatizing not only the quinoline scaffold itself but also molecules to which the 8-AQ group is appended as an auxiliary. nih.gov

Palladium-catalyzed reactions have been instrumental in forming carbon-carbon bonds via C-H activation. The 8-aminoquinoline moiety, when attached as an amide to a carboxylic acid, can direct the arylation of C(sp²)–H bonds. nih.govacs.org

This strategy involves the reaction of an 8-AQ amide substrate with an aryl halide (typically an aryl iodide) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), an oxidant (often a silver salt like AgOAc), and a base. acs.orgnih.gov The reaction proceeds through a proposed mechanism involving the formation of a palladacycle intermediate, oxidative addition of the aryl halide, and reductive elimination to furnish the arylated product. nih.gov This methodology allows for the incorporation of a wide range of aryl and heteroaryl groups. acs.orgnih.gov

CatalystArylating AgentOxidant/AdditiveBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (5 mol%)4-IodoanisoleAgOAc (2 equiv)-DCE11050
Pd(OAc)₂ (5 mol%)4-IodoanisoleAgOAc (2 equiv)NaOAc (1 equiv)DCE10078
Pd(OAc)₂ (5 mol%)IodobenzeneAgOAc (2 equiv)NaOAc (1 equiv)DCE10071
Pd(OAc)₂ (5 mol%)1-Iodo-4-nitrobenzeneAgOAc (2 equiv)NaOAc (1 equiv)DCE10065
Pd(OAc)₂ (10 mol%)2-IodothiopheneAgOAc (2 equiv)NaOAc (1 equiv)DCE10051

This table presents optimized conditions and yields for the Pd-catalyzed C(sp²)-H arylation of an 8-AQ amide substrate derived from myrtenal. Data sourced from The Journal of Organic Chemistry. acs.orgnih.gov

Recent advancements have demonstrated that the 8-aminoquinoline scaffold can direct the regioselective functionalization of its own C5 position. Copper-catalyzed C5-H bromination of 8-aminoquinoline amides has emerged as an efficient and practical method for introducing a bromine atom at this specific position. beilstein-journals.orgbeilstein-journals.org

This transformation can be achieved using various copper salts (e.g., Cu(OAc)₂·H₂O, CuBr, CuCl₂) as catalysts and an alkyl bromide as the bromine source. beilstein-journals.orgbeilstein-journals.org The reaction typically proceeds smoothly in a solvent like dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere, avoiding the need for external oxidants. beilstein-journals.org The method exhibits excellent site selectivity, with bromination occurring exclusively at the C5 position. beilstein-journals.orgbeilstein-journals.org This C5-brominated product is a valuable intermediate for further cross-coupling reactions.

Catalyst (mol%)Base (1 equiv)Brominating AgentSolventTemp (°C)Yield (%)
Cu(OAc)₂·H₂O (20)K₂CO₃BromoacetonitrileDMSO10095
CuBr₂ (20)K₂CO₃BromoacetonitrileDMSO10095
CuCl₂ (20)K₂CO₃BromoacetonitrileDMSO10092
Cu(OAc)₂·H₂O (20)K₂CO₃Ethyl bromoacetateDMSO10092
Cu(OAc)₂·H₂O (20)K₂CO₃1-BromobutaneDMSO10085

This table summarizes the results for the copper-catalyzed C5-H bromination of N-(quinolin-8-yl)benzamide. Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

A related method uses ethyl bromodifluoroacetate as a bifunctional reagent, which, depending on the copper catalyst (cupric or cuprous) and additives, can lead to either C5-bromination or C5-difluoromethylation. nih.govrsc.org

Copper-Catalyzed Regioselective C5-H Difluoromethylation

A simple and efficient method for the copper-catalyzed regioselective C5-H difluoromethylation of 8-aminoquinoline amides has been developed using ethyl bromodifluoroacetate as the difluoromethylation reagent. nih.govrsc.org The reaction's selectivity between C5-bromination and C5-difluoromethylation is notably dependent on the choice of the copper catalyst and additive. nih.gov

For C5-difluoromethylation, a combination of a cuprous catalyst with a silver additive is dominant. nih.gov The process is believed to involve a single-electron-transfer (SET) mechanism. shu.ac.uk Optimization studies revealed that using Cu₂O as the catalyst with AgOAc as an additive in DMSO at 100 °C provides the desired difluoromethylated product in good yield. nih.gov The reaction demonstrates a broad substrate scope, tolerating various substituents on the amide portion of the 8-aminoquinoline scaffold. nih.govrsc.org

Table 1: Copper-Catalyzed C5-H Difluoromethylation of N-(quinolin-8-yl)amides

Reaction Conditions: N-(quinolin-8-yl)amide (0.2 mmol), ethyl bromodifluoroacetate (0.8 mmol), Cu₂O (20 mol%), AgOAc (0.4 mmol), DMSO (1.0 mL), 100 °C, 12 h, under N₂ atmosphere.

EntryR Group (Amide)Yield (%)
1Phenyl75
24-Methylphenyl79
34-Methoxyphenyl82
44-Fluorophenyl72
54-Chlorophenyl68
64-(Trifluoromethyl)phenyl65
72-Thienyl70
8Cyclohexyl61

Data sourced from RSC Advances. nih.gov

Nickel-Catalyzed Site-Selective C5-H Difluoroalkylation

An efficient protocol for the nickel-catalyzed regioselective C-H bond difluoroalkylation at the C5-position of 8-aminoquinoline scaffolds has been established. nih.govacs.org This method utilizes functionalized difluoromethyl bromides and provides a direct route to C5-functionalized difluoromethylated quinolines in good to excellent yields. nih.gov The reaction exhibits a broad substrate scope with respect to both the 8-aminoquinoline amide and the difluoromethyl bromide coupling partner. nih.govacs.org

The optimized reaction conditions typically involve using Ni(OAc)₂ as the catalyst, neocuproine (B1678164) as the ligand, and Mn as a reductant in DMF at elevated temperatures. This methodology is tolerant of various functional groups on the benzamide (B126) ring of the N-(quinolin-8-yl)benzamide substrate, including electron-donating and electron-withdrawing groups. acs.org

Table 2: Nickel-Catalyzed C5-H Difluoroalkylation of N-(quinolin-8-yl)benzamide Derivatives

Reaction Conditions: N-(quinolin-8-yl)benzamide derivative (0.2 mmol), BrCF₂CO₂Et (0.4 mmol), Ni(OAc)₂ (20 mol%), neocuproine (20 mol%), Mn (0.6 mmol), DMF (2 mL), 120 °C, 24 h.

EntrySubstituent on Benzamide (R)ProductYield (%)
1HN-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinolin-8-yl)benzamide85
24-MeN-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinolin-8-yl)-4-methylbenzamide82
34-OMeN-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinolin-8-yl)-4-methoxybenzamide78
44-FN-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinolin-8-yl)-4-fluorobenzamide88
54-ClN-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinolin-8-yl)-4-chlorobenzamide86
64-CF₃N-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinolin-8-yl)-4-(trifluoromethyl)benzamide75
73-MeN-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinolin-8-yl)-3-methylbenzamide81

Data synthesized from Organic Letters. acs.org

Nickel-Catalyzed C(sp³)-H Functionalization Studies

The 8-aminoquinoline moiety has been effectively employed as a directing group in the nickel-catalyzed arylation of unactivated C(sp³)–H bonds. acs.orgrsc.org This approach allows for the direct functionalization of methyl and methylene (B1212753) groups at the β-position of aliphatic amides. acs.org The reaction typically involves a nickel(II) catalyst, a phosphine (B1218219) ligand, and a base, coupling the aliphatic amide with an aryl halide. rsc.org

Mechanistic studies suggest that the catalytic reaction likely proceeds through a Ni(II)/Ni(IV) cycle, with the C-H bond cleavage step being fast and reversible. acs.org A variety of functional groups are tolerated in the reaction, making it a versatile tool for synthesizing complex molecules. nih.gov The use of diaryliodonium salts as coupling electrophiles has also been reported, representing a complementary approach to aryl halides. acs.org

Table 3: Nickel-Catalyzed β-Arylation of N-(quinolin-8-yl)pivalamide

Reaction Conditions: N-(quinolin-8-yl)pivalamide (0.2 mmol), Aryl Iodide (0.4 mmol), Ni(acac)₂ (10 mol%), P(o-tolyl)₃ (20 mol%), Na₂CO₃ (0.4 mmol), Toluene (1 mL), 120 °C, 24 h.

EntryAryl IodideProductYield (%)
14-IodotolueneN-(quinolin-8-yl)-3-(p-tolyl)-2,2-dimethylpropanamide85
24-IodoanisoleN-(quinolin-8-yl)-3-(4-methoxyphenyl)-2,2-dimethylpropanamide82
31-Fluoro-4-iodobenzeneN-(quinolin-8-yl)-3-(4-fluorophenyl)-2,2-dimethylpropanamide88
41-Chloro-4-iodobenzeneN-(quinolin-8-yl)-3-(4-chlorophenyl)-2,2-dimethylpropanamide86
51-Iodo-4-(trifluoromethyl)benzeneN-(quinolin-8-yl)-2,2-dimethyl-3-(4-(trifluoromethyl)phenyl)propanamide75
62-Iodothiophene2,2-Dimethyl-N-(quinolin-8-yl)-3-(thiophen-2-yl)propanamide70

Data synthesized from Journal of the American Chemical Society and Chemical Communications. acs.orgrsc.org

Radical Cross-Coupling Approaches for C-H Functionalization

Several C-H functionalization reactions involving 8-aminoquinoline derivatives are proposed to proceed through radical pathways. rsc.org The copper-catalyzed C5-H difluoromethylation, for instance, is suggested to involve a single-electron-transfer (SET) mechanism where a CF₃ radical is generated. rsc.orgnih.gov Similarly, photocatalytic methods have emerged as a green and efficient strategy for the selective C-H functionalization of 8-aminoquinolines, often operating via radical intermediates. rsc.orgresearchgate.net

These radical cross-coupling reactions can be initiated by various means, including transition metal catalysts or light. For example, a copper-catalyzed trifluoromethylation of 8-aminoquinoline derivatives using Togni's reagent proceeds under mild conditions, and radical scavenger experiments indicate the involvement of a radical pathway. rsc.org These methods provide a powerful tool for installing various functional groups onto the quinoline core. rsc.org

Synthesis of Pyrido-Fused Quinoline Derivatives

Pyrido-fused quinolines, such as pyrimido[4,5-b]quinolines and pyrido[2,3-b]quinolines (also known as naphthyridines), are important heterocyclic scaffolds. The synthesis of these fused systems can be achieved from appropriately substituted quinoline precursors. For instance, 2-chloro-3-formyl quinoline derivatives can be converted into 2-oxo-pyrido(2,3-b)quinoline derivatives by treatment with ammonia. nih.gov This transformation builds the pyridine ring onto the existing quinoline framework.

While direct synthesis from ethyl 8-aminoquinoline-6-carboxylate is not explicitly detailed, the general strategies for constructing fused pyridine rings often involve the cyclization of precursors containing amino and carbonyl functionalities. The amino group of an 8-aminoquinoline derivative can serve as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form the fused pyridone ring, a common strategy in the synthesis of such heterocyclic systems.

Stereoselective Synthesis and Chiral Analogue Development

The development of chiral analogues of 8-aminoquinoline is crucial for applications in asymmetric catalysis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been synthesized and employed as effective ligands in metal-catalyzed asymmetric reactions. mdpi.com

One approach to obtaining these chiral ligands involves the enzymatic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.com A lipase-catalyzed acylation selectively acetylates one enantiomer, allowing for the separation of the chiral alcohol and its acetate. The resolved alcohol can then be converted into the corresponding chiral 8-amino-5,6,7,8-tetrahydroquinoline derivative. These chiral ligands, when complexed with metals like rhodium or iridium, form catalysts capable of inducing high enantioselectivity in reactions such as the asymmetric transfer hydrogenation of prochiral substrates. mdpi.com

Reactivity Profiles and Mechanistic Investigations of Ethyl 8 Aminoquinoline 6 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The reactivity of the quinoline ring in Ethyl 8-aminoquinoline-6-carboxylate towards substitution is dictated by the electronic properties of its constituent pyridine (B92270) and benzene (B151609) rings, as well as the influence of its substituents.

Electrophilic Substitution: In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The reaction typically favors substitution at the C5 and C8 positions. quora.com In the case of this compound, the powerful electron-donating 8-amino group strongly activates the benzene ring for electrophilic attack. This directing effect would primarily enhance reactivity at the C5 and C7 positions. Conversely, the electron-withdrawing nature of the 6-carboxylate group deactivates the ring. Theoretical studies on the related 8-hydroxyquinoline (B1678124) show that the substitution pattern is highly dependent on the stability of the resulting intermediates. researchgate.net

Nucleophilic Substitution: The quinoline system is generally resistant to nucleophilic aromatic substitution unless an activating group is present. The pyridine ring is more susceptible to nucleophilic attack than the benzene ring, particularly at the C2 and C4 positions. The presence of a good leaving group, such as a halogen, at these positions facilitates substitution. mdpi.comresearchgate.net For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely and would require harsh conditions.

Hydrolytic Cleavage of the Ester Group

The ethyl ester group at the C6 position is susceptible to hydrolysis, a standard reaction for esters, which converts it into the corresponding carboxylic acid, 8-aminoquinoline-6-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, and an excess of water. chemguide.co.uk The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving heating the ester with a strong base like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. While side reactions can sometimes occur, studies on similar quinoline esters have shown that hydrolysis can proceed without undesired displacement of other groups on the ring. nih.gov

Detailed Mechanistic Pathways in C-H Activation Reactions

While this compound itself is a precursor, it is the corresponding amides, formed by coupling a carboxylic acid to the 8-amino group, that have revolutionized synthetic chemistry. The 8-aminoquinoline (B160924) (AQ) amide acts as a powerful bidentate directing group, enabling regioselective functionalization of otherwise inert C-H bonds. wikipedia.org

Role of the 8-Aminoquinoline Amide as a Directing Group

The efficacy of the 8-aminoquinoline amide as a directing group stems from its ability to form a stable five-membered palladacycle or related metallacycle intermediate. This is achieved through chelation, where both the quinoline nitrogen (N1) and the amide nitrogen coordinate to a transition metal center (e.g., Palladium, Nickel, Copper). nih.govacs.org This coordination brings the metal catalyst into close proximity to a specific C-H bond on the substrate attached to the amide, facilitating its cleavage in a predictable and controlled manner. This chelation assistance is crucial for overcoming the high activation energy typically associated with breaking strong C-H bonds. The directing group can be used to functionalize both sp² C-H bonds (e.g., on aromatic rings) and sp³ C-H bonds (e.g., on aliphatic chains). nih.gov

Characterization of Transition Metal Intermediates (e.g., Alkylpalladium Intermediates)

Mechanistic studies have led to the isolation and characterization of key intermediates in these catalytic cycles, providing direct evidence for the proposed pathways. For instance, in palladium-catalyzed reactions, cyclometalated palladium(II) complexes have been synthesized and characterized. These palladacycle intermediates are formed under conditions where the catalytic reaction is successful, confirming their relevance to the catalytic cycle.

In nickel-catalyzed systems, detailed studies have identified and characterized paramagnetic Ni(II) species as crucial intermediates. For example, the reaction of an 8-aminoquinoline amide with a Ni(II) source can lead to the formation of complexes like Ni([AQpiv]-κN,N)2, a four-coordinate high-spin Ni(II) complex. chemrxiv.org Further reaction can lead to dinuclear nickel carboxylate intermediates, which have also been proposed as catalytically relevant species prior to the C-H activation step. chemrxiv.org The solid-state molecular structures of these intermediates have been determined using X-ray crystallography, providing precise bond length and angle data that inform the understanding of the catalytic mechanism. chemrxiv.org

Selected Bond Data for a Dinuclear Nickel(II) Intermediate chemrxiv.org
BondLength (Å)AngleDegree (°)
Ni(1)–N(1)2.134(4)N(1)–Ni(1)–N(2)81.2(2)
Ni(1)–N(2)2.030(7)O(1)–Ni(1)–O(2)155.8(2)
Ni(1)–O(1)2.069(4)N(1)–Ni(1)–N(1)'91.2(2)
Ni(1)–Ni(1)'3.014(2)

Catalytic Cycle Analysis in Metal-Mediated Transformations

The catalytic cycle for 8-aminoquinoline-directed C-H functionalization generally involves several key steps. A common pathway for a Pd(II)-catalyzed arylation is as follows:

C-H Activation/Metalation: The substrate chelates to the Pd(II) catalyst, and an intramolecular C-H bond cleavage occurs to form a five-membered cyclometalated intermediate. This step is often assisted by a base or a carboxylate ligand.

Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The newly introduced aryl group and the substrate's alkyl or aryl group couple, forming the C-C bond and regenerating a Pd(II) species.

Catalyst Regeneration: The Pd(II) species is then ready to enter another catalytic cycle.

In nickel-catalyzed systems, similar cycles are proposed, though they may involve Ni(I)/Ni(III) or Ni(II)/Ni(IV) redox cycles. Mechanistic studies, including kinetic analysis and Hammett plots, suggest a concerted oxidative addition mechanism for the C-H functionalization step in some Ni-catalyzed arylations. chemrxiv.org The choice of base has been found to be critical; for instance, Na₂CO₃ can hinder catalysis by forming a stable off-cycle resting state, whereas NaOtBu can lead to improved catalytic performance under milder conditions. chemrxiv.org

Investigation of Radical Reaction Pathways

While many C-H functionalization reactions directed by 8-aminoquinoline proceed via organometallic cycles involving discrete oxidation state changes of the metal, some transformations, particularly those catalyzed by copper, are believed to operate through radical mechanisms.

In these pathways, a radical species is generated, which then reacts with the substrate. For example, a copper(I)-catalyzed carboamination reaction of buteneamides to form β-lactams is proposed to proceed via a Cu(I)/Cu(II)/Cu(III) catalytic cycle involving radical intermediates. The addition of radical scavengers like TEMPO can be used to probe for the involvement of radicals; a decrease in reaction rate or yield in the presence of a scavenger suggests a radical pathway. chemrxiv.org In some cobalt-catalyzed remote C-H functionalizations of 8-aminoquinolines, a single electron transfer (SET) mechanism is proposed, leading to a cationic quinoline radical species as a key intermediate.

Quantitative Structure-Activity Relationship (QSAR) Studies in Derivative Series

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These computational models establish a mathematical correlation between the physicochemical properties of a series of molecules and their potencies, thereby guiding the rational design of more effective analogs. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of quinoline and 8-aminoquinoline derivatives has been the subject of numerous QSAR analyses, particularly in the context of antimalarial and antimicrobial activities. who.intnih.gov

The fundamental principle of QSAR is to correlate molecular descriptors—numerical representations of a molecule's physicochemical properties—with a measured biological response. These descriptors can be broadly categorized into electronic (e.g., orbital energies, dipole moment, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. jetir.orgresearchgate.net By analyzing a series of related compounds, a statistically significant model can be generated to predict the activity of novel, unsynthesized derivatives.

For quinoline derivatives, QSAR studies have identified several key structural features and physicochemical properties that govern their biological activity. For instance, in the development of novel antituberculosis agents based on a quinolinone scaffold, it was found that van der Waals volume, electron density, and electronegativity were pivotal descriptors. nih.gov The model suggested that increasing molecular volume and decreasing electronegativity, for example by introducing electron-withdrawing groups like chlorine or bromine, could enhance the biological activity. nih.gov Conversely, electron-donating groups like methyl were found to be detrimental. nih.gov

In the context of antimalarial 4-aminoquinolines, QSAR models have highlighted the importance of descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and quadrupole moments. crpsonline.com A positive correlation with these descriptors suggests that molecules with lower LUMO energy and specific charge distributions are more likely to exhibit higher potency. crpsonline.com

Although a direct QSAR model for this compound is not available, the general findings from studies on related 8-aminoquinolines can provide valuable insights. Structure-activity relationship (SAR) studies, a precursor to QSAR, have consistently shown that the presence of an oxygen-containing substituent at the 6-position of the quinoline ring, such as the 6-methoxy group in the antimalarial drug primaquine, is beneficial for activity. who.int This suggests that the 6-carboxylate group in this compound could play a significant role in its reactivity and biological profile.

The table below represents a generalized QSAR model for a hypothetical series of 8-aminoquinoline derivatives, demonstrating the type of data and correlations typically found in such studies.

Table 1: Illustrative QSAR Model for a Hypothetical 8-Aminoquinoline Derivative Series

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound or its derivatives. It is intended to demonstrate the principles of a QSAR study.

DerivativeLog(1/IC50)LogPLUMO Energy (eV)Molecular Volume (ų)Dipole Moment (Debye)
Compound 14.52.8-1.22502.1
Compound 25.23.1-1.52652.5
Compound 34.83.5-1.32801.9
Compound 45.53.3-1.82703.0
Compound 54.14.0-1.13001.5

A multiple linear regression (MLR) analysis on such data might yield a QSAR equation similar to this:

Log(1/IC50) = 0.5 * LogP - 1.2 * LUMO Energy + 0.01 * Molecular Volume - 0.3 * Dipole Moment + Constant

In this hypothetical equation:

A positive coefficient for LogP and Molecular Volume would suggest that increasing hydrophobicity and size are beneficial for activity within the studied range.

A negative coefficient for LUMO Energy indicates that a lower energy of this orbital, which relates to a higher electron affinity, enhances biological activity.

Such models, once validated internally and externally, become powerful predictive tools. nih.govnih.gov They allow for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of derivatives with the highest predicted activity and thereby accelerating the drug discovery process. For a compound like this compound, a systematic QSAR study of its derivatives would be a logical step in exploring its potential as a lead structure for therapeutic agents.

Coordination Chemistry and Catalytic Applications

Ethyl 8-aminoquinoline-6-carboxylate as a Chelating Ligand

This compound functions as a robust bidentate chelating ligand, coordinating to metal centers through the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the amino group. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The presence of the ethyl carboxylate group at the 6-position, while not directly involved in coordination, significantly influences the electronic properties of the quinoline ring system. This substituent acts as an electron-withdrawing group, which can modulate the electron density on the coordinating nitrogen atoms and, consequently, affect the stability and reactivity of the resulting metal complexes.

Formation and Structural Analysis of Metal Complexes (e.g., Zn, Ni, Cu, Pd Complexes)

Complexes of this compound with various transition metals, including zinc, nickel, copper, and palladium, have been synthesized and characterized. The formation of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise coordination geometries and structural details of these complexes.

For instance, palladium(II) complexes of 8-aminoquinoline (B160924) derivatives have been synthesized and structurally characterized, often revealing square planar geometries around the palladium center. nih.gov Similarly, copper(II) and zinc(II) are known to form stable complexes with 8-aminoquinoline-based ligands. researchgate.net While specific structural data for this compound complexes is not extensively tabulated in publicly available literature, the general principles of 8-aminoquinoline coordination suggest the formation of well-defined structures.

The coordination environment is dictated by the metal ion's preferred geometry and the steric and electronic properties of the ligand. For example, with metals like Ni(II), both square planar and octahedral geometries are possible depending on the presence of other coordinating ligands. chemrxiv.org

Influence of Ligand Design on Metal Coordination Geometries and Properties

The design of the 8-aminoquinoline ligand framework plays a crucial role in determining the coordination geometry and properties of the resulting metal complexes. The introduction of substituents on the quinoline ring, such as the ethyl carboxylate group in this compound, can exert significant steric and electronic effects.

The electron-withdrawing nature of the carboxylate group can influence the Lewis acidity of the metal center, potentially affecting its catalytic activity. Furthermore, the steric bulk of the substituent can impact the accessibility of the metal center to substrates in a catalytic reaction, thereby influencing selectivity. Studies on various substituted 8-aminoquinoline ligands have shown that even subtle changes in the ligand structure can lead to different coordination modes and, consequently, different physical and chemical properties of the complexes. For example, the introduction of bulky groups near the coordination site can enforce distorted geometries around the metal ion. rsc.orgnih.gov

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound and its parent 8-aminoquinoline scaffold are valuable in both homogeneous and heterogeneous catalysis, particularly in the realm of organic transformations.

Role in Transition Metal-Catalyzed Organic Transformations

The 8-aminoquinoline moiety is a well-established and powerful directing group in transition metal-catalyzed C-H bond functionalization reactions. shu.ac.uksemanticscholar.orgacs.org This directing ability stems from the formation of a stable cyclometalated intermediate, which brings the catalytic metal center in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.

Complexes of palladium, nickel, and cobalt containing 8-aminoquinoline-based ligands have been successfully employed in a variety of C-H activation reactions, including arylation, alkylation, and carbonylation. nih.govresearchgate.netacs.org These transformations are fundamental in organic synthesis for the construction of complex molecules from simple precursors. The ability to functionalize otherwise inert C-H bonds offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

While specific examples detailing the catalytic use of this compound are emerging, the established reactivity of the 8-aminoquinoline scaffold strongly suggests its potential in similar catalytic cycles. The electronic modifications induced by the 6-carboxylate group are expected to fine-tune the catalytic performance.

Impact of Carboxylate and Amino Moieties on Catalytic Performance and Selectivity

The amino and carboxylate groups of this compound are pivotal in defining its catalytic utility. The primary amino group is essential for the initial coordination to the metal center, which is the prerequisite for its role as a directing group in C-H activation catalysis.

The carboxylate group, on the other hand, plays a more nuanced role. Its electron-withdrawing nature can impact the reactivity of the catalytic system in several ways:

Modulation of Catalyst Activity: By withdrawing electron density from the quinoline ring, the carboxylate group can make the metal center more electrophilic. This can enhance its reactivity towards C-H bond cleavage, a key step in many catalytic cycles. chemrxiv.org

Influence on Selectivity: The electronic properties of the ligand can influence the regioselectivity of the C-H functionalization. While the primary directing effect is governed by the aminoquinoline core, the electronic bias introduced by the carboxylate group can favor certain reaction pathways over others.

Catalyst Stability: The electronic environment around the metal center can affect the stability of the catalytic species, potentially leading to longer catalyst lifetimes and higher turnover numbers.

In essence, the interplay between the directing amino group and the electronically modifying carboxylate group in this compound provides a valuable tool for the rational design of catalysts with tailored reactivity and selectivity for a range of important organic transformations.

Derivatives and Structural Modifications of the Ethyl 8 Aminoquinoline 6 Carboxylate Scaffold

Systematic Variation of Substitution Patterns on the Quinoline (B57606) Ring System

The presence of a 6-oxygen function has been shown to enhance activity in certain contexts. who.int Consequently, much of the synthetic effort has focused on retaining a group at this position while exploring the impact of additional substituents at other sites on the ring. who.int For instance, the introduction of substituents at the 2-position, such as benzyloxy groups, has been investigated. who.int Similarly, modifications at the 4- and 5-positions have been explored, with some 4-methyl-5-fluoro derivatives showing high activity, albeit accompanied by significant toxicity. who.int The introduction of groups at the 7-position, however, generally leads to a decrease or loss of activity. who.int

Substitution PositionObserved Effect on ActivityReference
2Introduction of benzyloxy groups explored who.int
4 and 54-methyl-5-fluoro derivatives showed high activity but also high toxicity who.int
6Presence of an oxygen function enhances activity who.int
7Substitution generally leads to loss of activity who.int

Modification of the Carboxylate Moiety

The carboxylate group at the 6-position of the ethyl 8-aminoquinoline-6-carboxylate scaffold offers another avenue for structural modification. This functional group can be converted into a variety of other functionalities, thereby altering the molecule's polarity, size, and binding capabilities.

One common modification is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is a key step in the synthesis of certain derivatives, such as the herbicide quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid). nih.govresearchgate.net The resulting carboxylic acid can then be used in further reactions. For example, quinolinecarboxylates are known to chelate with metal atoms, forming various metal complexes. nih.govresearchgate.net

Amide Derivatives of 8-Aminoquinoline (B160924) and their Utility

The amino group at the 8-position is readily acylated to form a wide range of amide derivatives. wikipedia.org This transformation is significant as the resulting 8-amidoquinolines have demonstrated considerable utility in various areas of chemical research, particularly as fluorescent probes. nih.govresearchgate.net The introduction of an amide functionality can improve properties such as water solubility and cell membrane permeability. researchgate.net

Derivatives of 8-amidoquinoline have shown great potential as receptors for zinc ions (Zn²⁺) due to their rapid reactivity, good selectivity, and biocompatibility. nih.govresearchgate.net The amide group, along with the quinoline nitrogen, can effectively coordinate with Zn²⁺, leading to changes in fluorescence that can be used for detection and quantification. nih.gov For instance, an aryl sulfonamide derivative of 8-aminoquinoline, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), is a well-known fluorophore used in zinc sensors. nih.gov

Synthesis of Quinoline-Based Conjugates and Hybrid Molecular Systems

The strategy of creating hybrid molecules by covalently linking the quinoline scaffold to other chemical entities has gained significant traction. nih.govthesciencein.org This molecular hybridization approach aims to combine the properties of different pharmacophores into a single molecule, potentially leading to enhanced or novel functionalities. mdpi.com

A variety of heterocyclic units have been combined with the quinoline core. thesciencein.org For example, quinoline-pyrimidine hybrids have been synthesized and have shown promising results in certain biological assays. nih.gov Other examples include quinoline-sulfonamide hybrids and conjugates with ferrocene. nih.gov The synthesis of these hybrid compounds often involves reacting a functionalized quinoline derivative with another molecule containing a complementary reactive group. nih.gov For instance, quinoline-amidrazone hybrids have been produced through the reaction of a hydrazonyl chloride derived from 6-aminoquinoline (B144246) with secondary cyclic amines. pensoft.net

Structure-Activity Relationship (SAR) Investigations for Chemical Research Applications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its activity. For quinoline derivatives, SAR investigations have provided valuable insights for the design of new compounds with desired properties.

In the context of 8-aminoquinoline derivatives, SAR studies have highlighted the importance of various structural features. For example, the nature and position of substituents on the quinoline ring have a profound impact on activity. who.int As mentioned earlier, a 6-methoxy group is often beneficial, while substitutions at other positions can either enhance or diminish activity. who.int

Applications in Chemical Research and Advanced Materials

Role as Versatile Synthetic Intermediates and Reagents in Complex Molecule Synthesis

The 8-aminoquinoline (B160924) moiety is a well-established and important structural motif in a wide array of chemical compounds, including pharmaceuticals and ligands for coordination chemistry. researchgate.net The amine group in 8-aminoquinoline can be readily converted into amides, making it an effective directing group in organic synthesis. wikipedia.org This inherent reactivity and directing capability are extended to its derivatives, including ethyl 8-aminoquinoline-6-carboxylate.

While a direct, step-by-step synthesis of this compound is not extensively detailed in readily available literature, its synthesis can be inferred from established methods for producing quinoline (B57606) derivatives. A plausible route could involve the nitration of a suitable quinoline precursor to introduce a nitro group at the 8-position, followed by reduction to the amine. wikipedia.org Subsequent functionalization to introduce the ethyl carboxylate group at the 6-position would complete the synthesis. For instance, the synthesis of related quinoline-3-carboxylate building blocks has been achieved through greener, multicomponent reaction methods. patsnap.com

Once synthesized, this compound serves as a valuable precursor for more complex molecular architectures. The amino group can undergo a variety of chemical transformations, such as acylation to form amides. mdpi.com For example, 8-aminoquinoline amides of triterpenoic acids have been synthesized by reacting the corresponding acid chloride with 8-aminoquinoline. mdpi.com This reactivity allows for the facile incorporation of the 8-aminoquinoline-6-carboxylate unit into larger molecules, a critical step in the development of new compounds with tailored properties. The ester functional group also provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.

The versatility of 8-aminoquinoline derivatives as synthetic intermediates is highlighted by their use in the preparation of chelating moieties for chemosensors and in the synthesis of functionalized compounds through metal-catalyzed C-H functionalization. researchgate.netresearchgate.net The development of new methodologies for the functionalization of the 8-aminoquinoline scaffold underscores its importance as a high-potential building block in organic chemistry. researchgate.net

Development and Application as Fluorescent Probes

The inherent fluorescence of the quinoline ring system, combined with the metal-chelating ability of the 8-amino group, makes 8-aminoquinoline and its derivatives excellent candidates for the development of fluorescent chemosensors.

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. The basic design of a chemosensor involves a fluorophore (the signaling unit) linked to a receptor (the binding unit). When the receptor binds to the target analyte, it induces a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence emission, such as an increase or decrease in intensity, or a shift in the emission wavelength.

In the context of 8-aminoquinoline derivatives, the quinoline ring acts as the fluorophore. The 8-amino group, along with the nitrogen atom of the quinoline ring, forms a bidentate chelation site that can selectively bind to metal ions. This binding event alters the internal charge transfer (ICT) characteristics of the molecule, which in turn modulates its fluorescence. mdpi.com The introduction of a carboxylate group, as in this compound, can further influence the solubility, cell permeability, and binding affinity of the resulting probe. mdpi.com

Derivatives of 8-aminoquinoline have been extensively investigated as fluorescent probes for the detection of various metal ions, with a particular focus on zinc (Zn²⁺). mdpi.com Zinc is an essential transition metal ion in biological systems, and its dysregulation is associated with several pathological conditions. Therefore, the development of selective and sensitive fluorescent probes for Zn²⁺ is of great importance.

8-Amidoquinoline derivatives, which can be synthesized from this compound, have shown significant potential as functional receptors for zinc ions due to their rapid reactivity, good selectivity, and biocompatibility. mdpi.com Upon binding to Zn²⁺, these probes often exhibit a significant enhancement in their fluorescence emission. mdpi.com For example, a ratiometric fluorescent sensor based on 8-aminoquinoline, PMQA, demonstrated a notable red-shift of 85 nm in its emission spectrum upon binding to Zn²⁺. nih.gov Another study reported a nanosensor for Zn(II) detection using a derivative of 8-aminoquinoline grafted on silica (B1680970) nanoparticles, which showed a 2.8-fold enhancement in fluorescence emission in the presence of Zn²⁺. nih.gov

The selectivity of these probes for Zn²⁺ over other biologically relevant metal ions is a critical factor. While some early 8-aminoquinoline-based chemosensors faced challenges in distinguishing Zn²⁺ from other cations like Cd²⁺ and Cu²⁺, ongoing research focuses on modifying the receptor site to enhance selectivity. mdpi.com

Table 1: Examples of 8-Aminoquinoline Derivatives as Fluorescent Zn²⁺ Probes

Probe Name/TypeKey FeaturesDetection LimitReference
PMQARatiometric, 85 nm red-shiftNot specified nih.gov
QTEPA-grafted Silica Nanoparticles2.8-fold fluorescence enhancement0.1 µM nih.gov
8-carboxamidoquinoline derivativesEnhanced water solubility and permeabilityNot specified researchgate.net

The ability of 8-aminoquinoline-based probes to selectively detect Zn²⁺ has led to their exploration as tools for intracellular imaging in non-clinical research settings. researchgate.net These probes can be used to visualize the distribution and fluctuations of Zn²⁺ within living cells, providing valuable insights into cellular processes.

For a fluorescent probe to be effective for intracellular imaging, it must possess certain characteristics, including cell membrane permeability, low cytotoxicity, and high sensitivity and selectivity for the target ion in the complex intracellular environment. The modification of the 8-aminoquinoline scaffold, for instance by introducing carboxamide groups, is a strategy employed to improve water solubility and cell membrane permeability. mdpi.com

The ratiometric probe PMQA has been successfully applied to image zinc in living cells. nih.gov Similarly, 8-aminoquinoline functionalized silica nanoparticles have been used for the detection of divalent zinc in yeast cell suspensions. nih.gov These studies demonstrate the potential of derivatives of this compound to be developed into effective tools for non-clinical intracellular imaging research.

Exploration in Optoelectronic and Material Science Applications

The quinoline core, with its extended π-conjugated system, is a component of interest in the design of organic materials for optoelectronic applications.

Organic semiconductors are carbon-based materials that exhibit semiconductor properties. They are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material.

Quinoline and its derivatives are considered promising building blocks for organic semiconductors due to their electron-deficient nature, which facilitates electron transport. The 8-aminoquinoline scaffold, in particular, has been utilized in the construction of materials with novel physical properties. nih.gov While specific research on this compound in organic semiconductors is not widely reported, the general properties of the 8-aminoquinoline framework suggest its potential in this area. Functionalization at the 6-position with an ethyl carboxylate group could be used to tune the electronic properties and influence the solid-state packing of the molecules, which are critical factors for charge transport in organic semiconductors. The development of functionalized 8-aminoquinoline compounds is seen as a valuable route to new materials. researchgate.net

Dyes and Luminescent Compounds

The rigid, aromatic structure of the quinoline core in this compound makes it an excellent scaffold for the development of dyes and luminescent compounds. The photophysical properties of quinoline derivatives can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the ring system. nih.gov The 8-amino group acts as a potent electron-donating group, while the 6-carboxylate group is electron-withdrawing, creating an intramolecular charge transfer (ICT) character that is often beneficial for fluorescence.

Research into related quinoline carboxylates has demonstrated that such substitution patterns can lead to fluorophores with interesting properties, including large Stokes shifts, good fluorescence quantum yields, and emission in the visible green-yellow region. nih.govacs.org These characteristics are highly desirable for applications in fluorescence-based physiological experiments and materials science. nih.gov For instance, the synthesis of novel azo dyes has been successfully achieved by coupling diazonium salts with 8-hydroxyquinoline (B1678124), a structurally similar compound, yielding dyes with good affinity for fabrics like polyester (B1180765). derpharmachemica.comresearchgate.net This suggests that the 8-amino group of this compound could be diazotized and coupled to create a new class of azo dyes.

Furthermore, derivatives of quinoline have been shown to exhibit ionochromic properties, changing color and fluorescence intensity in the presence of specific metal ions. eco-vector.com This highlights the potential of this compound as a building block for chemosensors. By modifying the core structure, it is possible to create compounds that are sensitive to their environment, a key feature for advanced dyes and luminescent probes.

Table 1: Photophysical Properties of Representative Quinoline-Based Compounds This table presents data for related quinoline derivatives to illustrate the potential of the this compound scaffold.

Compound TypeExcitation Max (nm)Emission Max (nm)Key Feature/ApplicationReference
Quinoline Dicarboxylic Ester DerivativeVisible RegionGreen-Yellow RegionLarge Stokes shift, good quantum yield nih.gov
Thiosemicarbazone of Quinoline-3-carbaldehyde~360~490Selective ionochromic and fluorescent response to Cd(II) ions eco-vector.com
Azo Dye from 8-HydroxyquinolineColorimetric (Yellow-Orange)Dyeing of polyester fabrics researchgate.net
Ethyl Anthra[9,1-gh]quinoline-2-carboxylateNot specifiedNot specifiedFluorescent dye for liquid crystal displays nih.gov

Molecular Recognition Studies and Host-Guest Chemistry

Molecular recognition is the foundation of supramolecular chemistry, where non-covalent interactions govern the specific binding between a "host" and a "guest" molecule. The structure of this compound possesses several functional groups capable of participating in these interactions, making it an interesting candidate for host-guest chemistry studies.

The key features for molecular recognition include:

Hydrogen Bonding: The 8-amino group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.

π-π Stacking: The flat, electron-rich aromatic quinoline ring system can engage in π-π stacking interactions with other aromatic molecules.

Electrostatic Interactions: The molecule has distinct electron-rich (amino) and electron-poor (carboxylate) regions, allowing for electrostatic interactions.

While specific studies on this compound as a guest are not prevalent, the principles of host-guest chemistry suggest its potential. For example, macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are known to encapsulate hydrophobic guest molecules in aqueous solutions. thno.orgnih.gov The aromatic portion of this compound could fit within such a cavity. Furthermore, hosts designed with specific hydrogen bonding sites, such as cyclo kiku.dkaramides, could form defined complexes with the compound, with binding confirmed through techniques like NMR spectroscopy. mdpi.com The ability of metal-organic frameworks (MOFs) to organize guest molecules through specific supramolecular interactions further opens avenues for studying the recognition properties of this quinoline derivative. rsc.org

Application as Advanced Molecular Scaffolds for Chemical Biology Probes and Tools (non-therapeutic focus)

The 8-aminoquinoline scaffold is a privileged structure for the development of chemical biology probes, particularly fluorescent sensors for metal ions. nih.gov This is because the 8-aminoquinoline core is often cell-permeant and its fluorescence can be modulated upon binding to a target analyte. acs.org this compound serves as an excellent starting point for such tools.

The most widely used zinc-activated fluorophores, such as 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) and its derivative Zinquin, are based on the 8-aminoquinoline skeleton. nih.govacs.org In these probes, the nitrogen of the quinoline ring and the nitrogen of the 8-position substituent work together to chelate Zn²⁺. This chelation event restricts intramolecular rotation and blocks photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity. nih.govnanobioletters.com

The this compound scaffold can be readily modified to create novel probes. The 8-amino group can be derivatized into sulfonamides or other chelating groups to tune selectivity for different metal ions like zinc or copper. acs.orgrsc.org The ester at the 6-position can be hydrolyzed to a carboxylic acid to improve water solubility or coupled with other molecules to target specific cellular compartments. The development of such probes is crucial for visualizing and understanding the roles of labile metal ion pools in cellular processes. acs.orgcrimsonpublishers.com

Table 2: Examples of Quinoline-Based Chemical Probes and Their Applications

Probe Name/TypeCore ScaffoldTarget AnalyteSensing MechanismReference
TSQ (and Zinquin)8-Aminoquinoline derivativeZn²⁺Chelation Enhanced Fluorescence (CHEF) acs.org
QNOQuinoline derivativeNitric Oxide (NO)Photoinduced Electron Transfer (PeT) acs.org
Copper SensorQuinoline moietyCu⁺ / Cu²⁺Fluorescence enhancement and colorimetric shift rsc.org
8-Amidoquinoline Derivatives8-AminoquinolineZn²⁺Enhanced Intramolecular Charge Transfer (ICT) nih.gov

Design of Molecules for Specific Biological Target Exploration (e.g., enzyme inhibition studies)

The quinoline scaffold is frequently used in medicinal chemistry to design molecules that can interact with specific biological targets like enzymes. This compound provides a versatile template for developing such molecular probes for target exploration. The strategic placement of functional groups allows for systematic modification to optimize binding affinity and selectivity for an enzyme's active site.

Recent research has demonstrated the successful application of quinoline carboxylate structures in the design of potent enzyme inhibitors. For example, a series of novel ethyl pyrimidine-quinolinecarboxylate derivatives were designed and synthesized as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme of great interest in cancer research. mdpi.com In that work, ethyl 2-aminophenylquinoline-4-carboxylate scaffolds were coupled with other moieties to produce compounds with IC₅₀ values in the low micromolar range. mdpi.com

Similarly, quinoline-6-carboxylic acid derivatives have been identified as a new class of potent inhibitors for ectonucleotidases, enzymes that play a role in tumor immune evasion. elifesciences.org Compounds from this class showed inhibitory concentrations (IC₅₀) in the nanomolar to low-micromolar range against various ectonucleotidase isoforms. These studies underscore the potential of the quinoline-6-carboxylate core, as present in this compound, as a starting point for designing inhibitors for biological target validation and exploration. The 8-amino group offers an additional vector for modification, allowing for the exploration of more extensive chemical space to achieve high potency and selectivity.

Table 3: Quinoline-Based Scaffolds in Enzyme Inhibition Studies

Scaffold/Derivative ClassTarget EnzymeReported Activity (IC₅₀)Reference
Ethyl pyrimidine-quinolinecarboxylatesHuman Lactate Dehydrogenase A (hLDHA)Several compounds with IC₅₀ < 5 µM mdpi.com
Quinoline-6-carboxylic acidsEctonucleotidases (e.g., h-e5'NT, h-NPP1)0.092 µM to 0.11 µM for lead compounds elifesciences.org
Anilinoquinazoline-based carboxylic acidsCarbonic Anhydrase (CA IX, CA XII)Kᵢ values in the submicromolar range nih.gov

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the amino group (~6.5–7.5 ppm) and ester carbonyl (~165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C12H12N2O2+C_{12}H_{12}N_2O_2^+ at 216.0899 Da).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

How do researchers address regioselectivity challenges during the synthesis of this compound derivatives?

Advanced
Regioselectivity in substituent placement is managed via:

  • Directing Groups : Temporarily introducing electron-donating groups (e.g., methoxy) to steer electrophilic substitution.
  • Protection/Deprotection : Blocking reactive sites (e.g., amino groups with acetyl) before functionalization.
    Progress is tracked using HPLC-MS and 19^19F NMR (for fluorine-containing intermediates). Computational tools like DFT simulations predict reactive sites .

What biological activities are associated with this compound, and how are these assessed?

Q. Basic

  • Antimalarial Activity : Evaluated via in vitro assays against Plasmodium falciparum (IC50_{50} determination) and in vivo models for hypnozoite eradication (e.g., primate studies).
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against bacterial (e.g., S. aureus) and fungal strains.
    Mechanistic studies include enzyme inhibition assays (e.g., cytochrome bc1_1 complex) .

What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Q. Advanced

  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability and metabolite formation.
  • Genetic Context : Evaluate hemolytic toxicity in models with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a known confounder in 8-aminoquinoline efficacy .
  • Dose Escalation Studies : Identify therapeutic windows balancing efficacy and toxicity in rodent models.

How can computational modeling optimize this compound's interaction with biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., Plasmodium cytochrome bb).
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
  • QSAR Analysis : Correlate substituent effects (e.g., ester chain length) with bioactivity. Experimental validation uses surface plasmon resonance (SPR) for binding kinetics .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4).
  • First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately. Safety protocols align with SDS guidelines for acute oral/dermal toxicity .

How are structural modifications of this compound designed to enhance target specificity?

Q. Advanced

  • Bioisosteric Replacement : Swapping the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity (logP calculations).
  • Positional Scanning : Systematic substitution at positions 4 and 6 to optimize steric/electronic effects.
  • Prodrug Strategies : Introducing hydrolyzable groups (e.g., phosphate esters) for improved bioavailability. Activity is validated via cell-based assays and ADMET profiling .

What analytical techniques are employed to resolve spectral overlaps in this compound derivatives?

Q. Advanced

  • 2D NMR : HSQC and HMBC differentiate overlapping proton environments (e.g., aromatic vs. amino protons).
  • High-Field Instruments : 600 MHz NMR or cryoprobes enhance resolution.
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves electronic environments of nitrogen atoms in complex derivatives .

How do researchers validate the purity of this compound batches for reproducible biological assays?

Q. Advanced

  • HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradient).
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) microanalysis ensures stoichiometric consistency.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) monitor ester hydrolysis or oxidation .

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